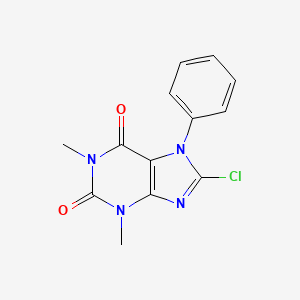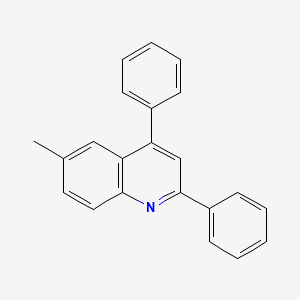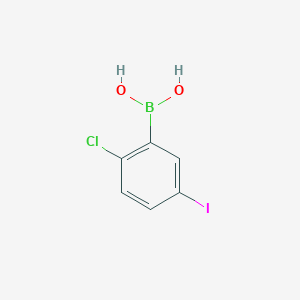
8-Chloro-7-phenyltheophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-7-phenyltheophylline is a chemical compound belonging to the xanthine class. It is structurally related to theophylline, a well-known bronchodilator. This compound is characterized by the presence of a chlorine atom at the 8th position and a phenyl group at the 7th position of the theophylline molecule. It exhibits stimulant properties similar to caffeine and is primarily used in combination with other drugs for its pharmacological effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-phenyltheophylline typically involves the chlorination of theophylline. One common method uses N-chlorosuccinimide as the chlorinating agent to introduce the chlorine atom at the 8th position of theophylline. The reaction is carried out in an aqueous phase, which is more environmentally friendly compared to organic solvents .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of theophylline as the starting material, and the reaction conditions are optimized to achieve high yield and purity. The use of non-toxic reagents and environmentally friendly solvents is emphasized to ensure sustainability .
化学反応の分析
Types of Reactions: 8-Chloro-7-phenyltheophylline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 8th position .
科学的研究の応用
8-Chloro-7-phenyltheophylline has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of xanthine derivatives and their chemical properties.
Biology: The compound is used in research on adenosine receptor antagonists and their effects on cellular processes.
作用機序
The primary mechanism of action of 8-Chloro-7-phenyltheophylline involves the blockade of adenosine receptors. Adenosine typically causes a decrease in neuronal firing, leading to sedation. By blocking these receptors, this compound prevents this sedative effect, resulting in increased neuronal activity and stimulation. This mechanism is similar to that of caffeine .
類似化合物との比較
Theophylline: A bronchodilator with similar stimulant properties but without the chlorine and phenyl modifications.
Caffeine: A widely known stimulant with a similar mechanism of action but different structural features.
8-Chlorotheophylline: Similar to 8-Chloro-7-phenyltheophylline but lacks the phenyl group.
Uniqueness: this compound is unique due to the presence of both the chlorine atom and the phenyl group, which confer distinct pharmacological properties. These modifications enhance its ability to act as a stimulant and make it a valuable component in combination drugs .
特性
CAS番号 |
963-42-8 |
|---|---|
分子式 |
C13H11ClN4O2 |
分子量 |
290.70 g/mol |
IUPAC名 |
8-chloro-1,3-dimethyl-7-phenylpurine-2,6-dione |
InChI |
InChI=1S/C13H11ClN4O2/c1-16-10-9(11(19)17(2)13(16)20)18(12(14)15-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChIキー |
JZKVPVQCAZFKJT-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B11839673.png)




![4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11839712.png)
![Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate](/img/structure/B11839714.png)
![tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11839721.png)

![(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate](/img/structure/B11839739.png)
![Thieno[2,3-b]pyridine, 4-chloro-2-iodo-](/img/structure/B11839742.png)
![7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839746.png)
![Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B11839762.png)
